2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Catalog No.
S12528653
CAS No.
M.F
C10H12F3NO
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Product Name

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

IUPAC Name

2-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C10H12F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2-3,14H2,1H3

InChI Key

XNKRUIVLDZZPGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CCN

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by its unique structure, which includes a methoxy group and a trifluoromethyl group attached to a phenyl ring. The molecular formula of this compound is C10H12F3NC_{10}H_{12}F_{3}N, and it has a molecular weight of 219.20 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and chemical reactivity.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can convert it into different amine derivatives, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives when treated with halogenating agents like thionyl chloride or bromine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Research indicates that 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine exhibits potential biological activities, particularly as a ligand in receptor studies. The trifluoromethyl group enhances its lipophilicity, which facilitates penetration through biological membranes. The methoxy group can engage in hydrogen bonding, influencing binding affinity to various molecular targets such as enzymes and receptors, thereby modulating biochemical pathways.

The synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

  • Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.
  • Reductive Amination: The benzaldehyde undergoes reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is generally performed in a solvent such as methanol or ethanol at room temperature.
  • Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield while maintaining product purity.

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has diverse applications across several fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential role as a ligand in receptor studies, contributing to understanding biochemical interactions.
  • Medicine: Explored for pharmacological properties that may lead to therapeutic applications.
  • Industry: Utilized in developing advanced materials with specific chemical properties.

The interaction studies of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine focus on its binding affinity to various receptors and enzymes. The unique combination of the methoxy and trifluoromethyl groups enhances its interaction with biological targets, influencing pathways related to receptor binding and enzyme modulation. These studies are crucial for understanding the compound's potential therapeutic effects and optimizing its use in drug development.

Several compounds share structural similarities with 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2-(3-Methoxyphenyl)ethanamineLacks the trifluoromethyl groupDifferent chemical properties
2-(3-Trifluoromethylphenyl)ethanamineLacks the methoxy groupAffects reactivity and applications
2-(3-Methoxy-5-methylphenyl)ethanamineSubstitutes trifluoromethyl with methylAlters lipophilicity and biological activity

Uniqueness

The uniqueness of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine lies in the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, setting it apart from similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

219.08709849 g/mol

Monoisotopic Mass

219.08709849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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